molecular formula C10H16N2O2 B13103670 2-Isopropyl-6-propoxypyrimidin-4(1H)-one

2-Isopropyl-6-propoxypyrimidin-4(1H)-one

Cat. No.: B13103670
M. Wt: 196.25 g/mol
InChI Key: YNFREXXADPEHDG-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) and Pyrimidinone Heterocycles in Research

Pyrimidine and its derivatives represent a cornerstone in the field of heterocyclic chemistry, owing to their profound biological and pharmaceutical significance. These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, form the core structure of many vital biomolecules and synthetic compounds.

Historical Context and Significance of Pyrimidine DerivativesThe history of pyrimidine chemistry dates back to the 19th century, with the isolation of derivatives like alloxan (B1665706) from uric acid in 1818 and the first laboratory synthesis of a pyrimidine, barbituric acid, in 1879.nih.govThe systematic study of these compounds began in the 1880s, leading to the preparation of the parent pyrimidine ring in 1900.nih.gov

The significance of pyrimidine derivatives exploded with the discovery of their central role in genetics. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are fundamental components of DNA and RNA, carrying the genetic code in virtually all living organisms. nih.govrsc.org Beyond nucleic acids, the pyrimidine scaffold is found in essential vitamins like thiamine (B1217682) (Vitamin B1) and in numerous other natural products, including antibiotics and alkaloids. researchgate.netnih.gov This natural prevalence has made pyrimidine a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of synthetic drugs, including antivirals, anticancer agents, and antibacterials. sigmaaldrich.comresearchgate.netfrontiersin.org

Importance of the Pyrimidin-4(1H)-one Scaffold in Chemical SciencesWithin the broad family of pyrimidines, the pyrimidin-4(1H)-one (or 4-hydroxypyrimidine) scaffold is of particular importance. This structure is characterized by a carbonyl group at position 4 of the pyrimidine ring and exists in tautomeric equilibrium with its 4-hydroxy-pyrimidine form. This scaffold is a key structural feature in many biologically active molecules.

The ability of the pyrimidin-4(1H)-one core to participate in hydrogen bonding and its versatile chemical nature make it an excellent platform for designing molecules that can interact with biological targets such as enzymes and receptors. frontiersin.org Its structure is amenable to substitution at various positions (notably 2, 5, and 6), allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. ijper.org This has led to the development of numerous compounds with diverse pharmacological activities, targeting a wide range of diseases. nih.gov The structural similarity of the pyrimidinone core to natural purine (B94841) bases also makes it a valuable bioisostere in drug design.

Hypothetical Structural Characteristics of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one

While no specific data exists for this compound, its structural features can be discussed from a theoretical standpoint based on general principles of organic chemistry.

Isopropyl Substituent at Position 2: Stereochemical and Electronic ConsiderationsAn isopropyl group, -CH(CH₃)₂, attached at the C2 position would influence the molecule in several ways.

Electronic Effect: The isopropyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This would slightly increase the electron density in the pyrimidine ring compared to an unsubstituted ring.

Stereochemical Considerations: The isopropyl group is bulkier than a simple methyl or ethyl group. Its presence introduces steric hindrance around the C2 position and the adjacent N1 and N3 atoms. This steric bulk can influence the molecule's ability to interact with other molecules, such as biological receptors or reacting agents, and may restrict bond rotation.

Tautomerism in Pyrimidin-4(1H)-one Systems: Keto-Enol Equilibrium and Spectroscopic Signatures

A fundamental characteristic of pyrimidin-4(1H)-ones is their existence in a state of tautomeric equilibrium. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of pyrimidin-4(1H)-ones, the most significant tautomerism is the keto-enol equilibrium.

The keto form, this compound, features a carbonyl group (C=O) at the 4-position and a proton on one of the ring nitrogen atoms. The enol form, 2-isopropyl-6-propoxypyrimidin-4-ol, arises from the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group (-OH) and an endocyclic C=N double bond.

The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, temperature, and pH. In many cases, the keto form is the predominant tautomer in the solid state and in polar solvents.

Spectroscopic Signatures:

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, which allow for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The presence of the N-H proton in the keto tautomer typically results in a characteristic signal in the downfield region of the spectrum. In the enol form, this signal is absent and is replaced by a signal for the O-H proton, which can sometimes be broad and its chemical shift can be solvent-dependent. The chemical shifts of the ring protons are also influenced by the tautomeric form.

¹³C NMR: The carbonyl carbon of the keto form exhibits a characteristic chemical shift in the range of 160-180 ppm. In the enol form, this signal is replaced by a signal for the carbon atom of the C-OH group, which appears at a different chemical shift.

Infrared (IR) Spectroscopy:

The keto tautomer displays a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹.

The enol tautomer will show a characteristic O-H stretching vibration, which is often broad, in the region of 3200-3600 cm⁻¹, and the C=O absorption will be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the keto and enol forms differ due to the variations in their conjugated systems. This results in different absorption maxima (λmax) in their UV-Vis spectra, providing another tool for studying the tautomeric equilibrium.

Spectroscopic TechniqueKeto Tautomer (this compound)Enol Tautomer (2-isopropyl-6-propoxypyrimidin-4-ol)
¹H NMR Presence of N-H proton signalPresence of O-H proton signal
¹³C NMR Signal for C=O carbon (approx. 160-180 ppm)Signal for C-OH carbon
IR Spectroscopy Strong C=O stretching band (approx. 1650-1700 cm⁻¹)Broad O-H stretching band (approx. 3200-3600 cm⁻¹)
UV-Vis Spectroscopy Distinct λmax due to its conjugated systemDifferent λmax compared to the keto form

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from the established importance of the pyrimidinone scaffold in medicinal chemistry and the potential for its specific substituents to confer novel and advantageous properties.

Hypothesis on Potential Reactivity and Biological Interactions

Based on the known reactivity and biological profiles of related pyrimidinone derivatives, several hypotheses can be formulated for this compound:

Potential Reactivity: The pyrimidinone ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The electron-donating nature of the propoxy group at the 6-position may enhance the nucleophilicity of the ring, making it more reactive towards electrophiles. The isopropyl group at the 2-position could sterically hinder certain reactions at the adjacent nitrogen atom. The keto-enol tautomerism also plays a crucial role in its reactivity, as the enol form can undergo reactions characteristic of phenols.

Potential Biological Interactions: The pyrimidinone core is a known pharmacophore that can interact with a variety of biological targets. The specific substituents of this compound could modulate these interactions:

Antiviral and Antimicrobial Activity: The pyrimidine scaffold is present in several antiviral and antimicrobial drugs. The lipophilicity conferred by the isopropyl and propoxy groups may enhance its ability to penetrate cell membranes, potentially leading to improved activity.

Enzyme Inhibition: The ability to mimic natural nucleobases could allow this compound to act as an inhibitor of enzymes involved in nucleic acid metabolism.

Knowledge Gaps and Research Objectives

Despite the promising potential of this compound, a significant knowledge gap exists as there is a lack of specific research dedicated to this particular compound. The primary research objectives to address this gap would include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain pure this compound is the first crucial step. This would be followed by its thorough characterization using various spectroscopic and analytical techniques to confirm its structure and purity.

Investigation of Tautomerism: A detailed study of the keto-enol tautomerism of this compound in different solvents and physical states would provide fundamental insights into its chemical behavior.

Exploration of Chemical Reactivity: A systematic investigation of its reactivity towards various electrophiles and nucleophiles would help to understand its chemical properties and potential for further chemical modifications.

Biological Screening: A comprehensive biological screening of the compound against a panel of relevant targets, such as cancer cell lines, viruses, and bacteria, would be essential to identify any potential therapeutic applications.

Scope and Limitations of the Research

The scope of initial research on this compound would be to establish its fundamental chemical and biological properties. This would involve its synthesis, characterization, and preliminary biological evaluation.

The primary limitation of the current state of knowledge is the complete absence of published data on this specific molecule. Therefore, all hypotheses regarding its reactivity and biological activity are based on extrapolations from related compounds. The actual properties of this compound may differ from these predictions. Further experimental investigation is imperative to validate these hypotheses and to fully elucidate the scientific value of this compound.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com This approach provides a logical roadmap for designing a synthetic route.

The most common and effective retrosynthetic strategy for the pyrimidine ring involves disconnecting the C-N bonds formed during the final ring-closing step. researchgate.netsemanticscholar.org For the this compound scaffold, two primary disconnections are identified within the heterocyclic ring. These disconnections break the molecule down into two key synthons, which correspond to readily available or easily synthesizable precursors.

The principal disconnection approach for pyrimidines breaks the ring into a 1,3-dicarbonyl component and an N-C-N unit, such as an amidine or urea derivative. advancechemjournal.comwikipedia.org This strategy is widely applied due to the reliability of the forward condensation reaction.

Based on the established disconnection strategy, the synthesis of this compound can be traced back to two primary precursors:

An Isopropyl-substituted N-C-N Synthon: This component provides the N1, C2, and N3 atoms of the pyrimidine ring, along with the isopropyl group at position 2. The logical precursor is isobutyramidine (or its hydrochloride salt).

A Propoxy-substituted C-C-C-C Synthon: This four-carbon fragment provides C4, C5, and C6 of the ring, as well as the carbonyl oxygen at C4 and the propoxy group at C6. A suitable precursor for this is a β-keto ester , specifically an ester of 3-oxo-4-propoxybutanoic acid , such as ethyl 3-oxo-4-propoxybutanoate.

The propoxy group itself can either be incorporated into the β-keto ester precursor before the cyclization reaction or introduced at a later stage via nucleophilic substitution on a suitably functionalized pyrimidinone ring.

Precursor Role in Synthesis Structure
Isobutyramidine HydrochlorideProvides N1, C2 (with isopropyl group), and N3C4H11ClN2
Ethyl 3-oxo-4-propoxybutanoateProvides C4, C5, C6 (with propoxy group), and C4-carbonylC9H16O4
Sodium PropoxideAlternative source for the propoxy group via alkoxylationC3H7NaO

Classical and Modern Synthetic Approaches to Pyrimidin-4(1H)-one Derivatives

The construction of the pyrimidin-4(1H)-one ring is typically achieved through cyclocondensation reactions, which remain the most efficient and widely used method. nih.gov

The primary and most classical method for synthesizing 2,6-disubstituted pyrimidin-4(1H)-ones is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N compound like an amidine. wikipedia.org This reaction is a robust and versatile method for forming the pyrimidine core.

In the context of synthesizing this compound, the reaction would involve the condensation of isobutyramidine with a suitable 4-propoxy-β-keto ester. A closely related industrial process for the synthesis of 2-isopropyl-6-methyl-4-hydroxypyrimidine (the tautomer of the corresponding pyrimidinone) reacts isobutyramidine hydrochloride with an acetoacetic ester under alkaline conditions. google.comgoogle.com This process can be adapted by substituting the acetoacetic ester with a propoxy-functionalized analogue.

The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide or alkoxide, in a suitable solvent like methanol or ethanol. The base neutralizes the amidine salt and facilitates the condensation and subsequent cyclization/dehydration to form the pyrimidinone ring.

Typical Cyclocondensation Reaction Conditions:

Parameter Condition Reference
Reactants Amidine Hydrochloride, β-Keto Ester google.com
Base Alkali Metal Hydroxide (e.g., NaOH) google.com
Solvent Methanol, Ethanol google.com
Temperature 0°C to reflux google.com
Workup Neutralization, Crystallization google.com

Ultrasound irradiation has also been employed to promote the cyclocondensation of β-keto esters and amidines, often leading to good or excellent yields of the resulting pyrimidinols. organic-chemistry.org

While the primary synthesis builds the substituted ring directly, an existing pyrimidinone scaffold can be further modified through alkylation and acylation. Protonation and alkylation of pyrimidines typically occur at one of the ring nitrogen atoms. wikipedia.org The alkylation of pyrimidinones can be complex, as it can occur on the ring nitrogens (N1 or N3) or on the exocyclic oxygen atom (O-alkylation), depending on the reaction conditions and the substrate. nih.gov

Electrophilic substitution at the carbon atoms of the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring. However, substitution is most facile at the C5 position. wikipedia.org

An alternative strategy to incorporating the propoxy group via the β-keto ester precursor is to introduce it after the formation of the pyrimidine ring. This involves a nucleophilic substitution reaction on a pyrimidinone derivative that has a suitable leaving group at the 6-position, such as a halogen (e.g., chlorine) or a sulfonate ester.

A more direct route starts from the corresponding 6-hydroxypyrimidinone, which exists in tautomeric equilibrium with the pyrimidin-4(1H)-one form. The hydroxyl group can be converted to an alkoxy group. For instance, O-alkylation of pyrimidin-2(1H)-ones has been achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as acetonitrile. nih.gov A similar strategy could be applied to a 6-hydroxypyrimidin-4(1H)-one derivative, where treatment with a propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a suitable base would yield the desired 6-propoxy derivative.

This two-step approach would involve:

Synthesis of the core scaffold: Cyclocondensation of isobutyramidine with a readily available β-keto ester like ethyl acetoacetate to form 2-isopropyl-6-methylpyrimidin-4(1H)-one. chemicalbook.comnih.gov

Functional group interconversion: A subsequent reaction to replace the methyl group or another functional group at C6 with a propoxy group. However, the most common and direct method is the alkoxylation of a 6-chloropyrimidine derivative with a propoxide salt.

An in-depth examination of the synthetic pathways and chemical transformations of this compound reveals a landscape rich with established and innovative chemical strategies. While direct literature on this specific molecule is sparse, a robust understanding of its synthesis can be constructed by analyzing analogous chemical structures. The primary route to the pyrimidinone core involves the cyclocondensation of an amidine with a β-dicarbonyl compound. For the target molecule, this involves the reaction of isobutyramidine with a propoxy-substituted malonic acid derivative. This foundational reaction is then subject to extensive optimization and advanced methodologies to enhance efficiency, yield, and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-propan-2-yl-4-propoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O2/c1-4-5-14-9-6-8(13)11-10(12-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

YNFREXXADPEHDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)NC(=N1)C(C)C

Origin of Product

United States

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Characterization

The characterization of 2-Isopropyl-6-methylpyrimidin-4(1H)-one, an analogue of the target compound, serves as a model for the application of modern spectroscopic methods.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. While specific spectra for 2-Isopropyl-6-propoxypyrimidin-4(1H)-one are not available, the analysis of its analogue, 2-Isopropyl-6-methylpyrimidin-4(1H)-one, provides a strong basis for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the isopropyl group, a characteristic septet (or multiplet) is expected for the single methine proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet.

For the target molecule, this compound, the propoxy group would introduce three additional, distinct signals:

A triplet for the terminal methyl (-CH₃) protons.

A multiplet (typically a sextet) for the methylene (-CH₂-) protons adjacent to the methyl group.

A triplet for the methylene (-O-CH₂-) protons bonded to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For an analogue like 2-Isopropyl-6-methylpyrimidin-4(1H)-one, distinct signals would be observed for the pyrimidinone ring carbons, the isopropyl group carbons (methine and the two equivalent methyls), and the C6-methyl carbon. In the case of this compound, the spectrum would additionally feature three signals corresponding to the three distinct carbons of the propoxy group.

Assignment (for 2-Isopropyl-6-methyl analogue) Expected ¹H NMR Signals Expected ¹³C NMR Signals
Isopropyl -CH(CH₃)₂DoubletSignal for two equivalent carbons
Isopropyl -C H(CH₃)₂SeptetSignal for one methine carbon
Ring C6-CH₃SingletSignal for one methyl carbon
Ring C5-HSingletSignal for one methine carbon
Ring Carbons (C2, C4, C6)-Signals for three quaternary/carbonyl carbons
Ring N-HBroad Singlet-

Note: Specific chemical shifts (ppm) and coupling constants (J) are dependent on the solvent and experimental conditions and are not publicly available for this specific compound.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

For the analogue 2-Isopropyl-6-methylpyrimidin-4(1H)-one (formula C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . nih.govsigmaaldrich.com In mass spectrometry, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 152. In positive ion mode, a protonated molecule ([M+H]⁺) at m/z 153.1022 is observed. massbank.eu A common fragmentation pattern involves the loss of a methyl group from the isopropyl moiety, leading to a significant peak at m/z 137. nih.gov

Table of Expected and Observed Masses for 2-Isopropyl-6-methylpyrimidin-4(1H)-one:

Ion Formula Calculated Exact Mass Observed m/z (HRMS)

For the target compound, This compound , with a molecular formula of C₁₀H₁₆N₂O₂, the expected molecular weight is 196.25 g/mol . HRMS would be crucial to confirm this exact mass and elemental composition.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For a pyrimidin-4(1H)-one structure, key absorptions are expected.

Characteristic IR Absorptions for a Pyrimidinone Core:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3200 - 3100 (broad)
C-H Stretching (sp³ and sp²) 3100 - 2850
C=O Stretching (amide/lactam) 1700 - 1650 (strong)
C=N / C=C Ring Stretching 1650 - 1550

The presence of a strong absorption band in the 1700-1650 cm⁻¹ region would be indicative of the carbonyl group in the pyrimidinone ring. The C-H stretching bands would confirm the presence of both alkyl (isopropyl, propoxy) and aromatic/vinylic (ring C-H) protons.

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The pyrimidinone ring, containing conjugated double bonds and a carbonyl group, is expected to absorb UV radiation. While specific spectral data such as the wavelength of maximum absorbance (λmax) for this compound is not documented in the searched sources, analysis of its analogue, 2-isopropyl-6-methyl-4-pyrimidinol, has been performed using UV spectrophotometry. nih.gov

X-ray Crystallography of this compound and its Analogues

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported, studies on a wide range of pyrimidinone analogues reveal consistent and robust structural motifs. acs.orgsemanticscholar.org

The specific substituents on the pyrimidinone ring can influence the exact crystal packing arrangement, but the primary N–H···O hydrogen bonding network is a persistent feature across this class of compounds. acs.orgsemanticscholar.org

Intermolecular Interactions and Packing in the Solid State

The solid-state architecture of pyrimidinone derivatives is governed by a network of non-covalent interactions, which dictate the crystalline packing. Analysis of the structural analog, 2-isopropyl-6-methylpyrimidin-4(3H)-one, provides a foundational model for understanding these forces.

In the crystal structure of the methyl analog, molecules are linked by pairs of intermolecular N—H⋯O hydrogen bonds. This specific interaction between the pyrimidinone ring's nitrogen donor (N-H) and the carbonyl oxygen acceptor (C=O) of a neighboring molecule results in the formation of centrosymmetric dimers. These dimers are characterized by an ring motif. The resulting hydrogen-bonded dimers are then observed to stack along a crystallographic axis, creating an ordered three-dimensional lattice.

Table 1: Crystallographic and Interaction Data for the Analog 2-Isopropyl-6-methylpyrimidin-4(3H)-one

ParameterValue
Compound2-Isopropyl-6-methylpyrimidin-4(3H)-one
Primary Intermolecular InteractionN—H⋯O Hydrogen Bonds
Resulting MotifCentrosymmetric Dimer
Graph Set Notation$R_2^2(8)$
Packing DescriptionStacked dimers

Conformational Analysis and Dynamics

The dynamic behavior of this compound is defined by the rotational freedom of its substituent groups and the inherent planarity of the central pyrimidinone ring.

Rotational Barriers of Substituents (isopropyl, propoxy)

The rotation of the isopropyl and propoxy substituents relative to the pyrimidinone ring is not free and is restricted by specific energy barriers. These barriers are critical to understanding the molecule's accessible conformations.

Isopropyl Group: Rotation occurs around the C2(ring)—C(isopropyl) single bond. This rotation is subject to a torsional barrier arising from steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the pyrimidinone ring. While the precise energy of this barrier is not available, it is a fundamental property of such linkages that influences the preferred orientation of the isopropyl group relative to the ring.

Propoxy Group: The conformational flexibility of the propoxy group is more complex, involving rotations around multiple single bonds:

C6(ring)—O Bond: Rotation around this bond determines the orientation of the propoxy group's oxygen atom relative to the ring. The barrier is influenced by electronic effects, including potential resonance between the oxygen lone pairs and the pyrimidinone π-system, as well as steric interactions with the neighboring C5-H bond.

O—CH₂ Bond and CH₂—CH₂ Bond: Subsequent rotations around the C-O and C-C bonds within the n-propyl chain lead to different conformers, such as the lower-energy anti and higher-energy gauche arrangements. These barriers are typical for alkyl chains.

Ring Puckering and Planarity Assessment

The central pyrimidinone ring forms the core of the molecule's structure. Quantum-chemical studies and experimental data on related compounds indicate that pyrimidine (B1678525) rings possess a degree of conformational flexibility. researchgate.net However, crystallographic analysis of the analog, 2-isopropyl-6-methylpyrimidin-4(3H)-one, reveals that its pyrimidin-4(3H)-one ring is essentially planar . The maximum deviation from the mean plane of the ring atoms is reported to be minimal, at 0.081(1) Å for the oxygen atom.

This high degree of planarity is expected due to the sp² hybridization of the ring's carbon and nitrogen atoms and the delocalization of π-electrons across the conjugated system. It is therefore highly probable that the pyrimidin-4(1H)-one ring in this compound also adopts a predominantly planar conformation in its ground state. Any deviation from planarity (ring puckering) would likely be a result of significant steric strain or strong intermolecular forces within a specific crystal lattice, rather than an intrinsic property of the isolated ring system.

Table 2: Inferred Conformational Properties of this compound

Structural FeatureExpected PropertyBasis of Inference
Pyrimidinone RingEssentially PlanarCrystallographic data of methyl analog; π-conjugated system
Isopropyl Group RotationSterically hindered rotation around C-C bondGeneral principles of conformational analysis
Propoxy Group RotationMultiple rotational barriers (C-O, C-C bonds)General principles of conformational analysis for alkoxy groups

Computational Chemistry and in Silico Modeling of 2 Isopropyl 6 Propoxypyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular structure and electronic properties of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one at the atomic level. These ab initio and density functional theory (DFT) methods are instrumental in predicting molecular geometry, electronic distribution, and chemical reactivity.

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, would be used to achieve a precise optimized geometry. plu.mx This process iteratively adjusts the positions of the atoms until the net force on each atom is negligible, yielding key structural parameters.

Interactive Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-N1 (Å)1.38
Bond LengthN1-C6 (Å)1.35
Bond LengthC6-C5 (Å)1.37
Bond LengthC5-C4 (Å)1.45
Bond LengthC4-N3 (Å)1.39
Bond LengthN3-C2 (Å)1.34
Bond LengthC4=O8 (Å)1.23
Bond LengthC2-C(isopropyl) (Å)1.51
Bond LengthC6-O(propoxy) (Å)1.36
Bond AngleN1-C2-N3 (°)116.5
Bond AngleC2-N3-C4 (°)124.0
Bond AngleN3-C4-C5 (°)115.0
Bond AngleC4-C5-C6 (°)120.5
Bond AngleC5-C6-N1 (°)118.0
Bond AngleC6-N1-C2 (°)126.0

Note: These values are illustrative and based on typical parameters for similar heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. bohrium.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the propoxy group. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group and the C=C bond of the pyrimidine ring. These orbitals' spatial distribution and energy levels are crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Interactive Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are hypothetical, representing a chemically stable yet reactive molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. rsc.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen atom and the nitrogen atoms of the pyrimidine ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the ring nitrogen (N1) would exhibit a region of high positive potential, making it a likely hydrogen bond donor. The isopropyl and propoxy groups would present largely neutral (green) surfaces.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. rjeid.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes.

The interaction of this compound with solvent molecules is critical to its behavior in a biological or chemical system. MD simulations can model the explicit interactions between the solute and solvent molecules. In an aqueous solution, water molecules would form a structured hydration shell around the solute. nih.gov

Specifically, the polar regions of the molecule, such as the carbonyl group and the N-H group, would form strong hydrogen bonds with surrounding water molecules. The oxygen of the carbonyl would act as a hydrogen bond acceptor, while the N-H proton would serve as a hydrogen bond donor. The propoxy oxygen could also participate as a hydrogen bond acceptor. The nonpolar isopropyl and the alkyl part of the propoxy group would be surrounded by a more ordered cage of water molecules, a phenomenon associated with the hydrophobic effect. Analyzing the radial distribution functions from an MD trajectory would quantify the structure and stability of these hydration shells. rjeid.com

Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com This method is instrumental in predicting the binding mode of a ligand, such as this compound, within the active site of a biological target.

The pyrimidine scaffold is a "privileged structure" known to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. nih.govnih.gov For a molecule like this compound, putative targets would likely include those validated for other pyrimidinone derivatives, such as kinases (e.g., EGFR, VEGFR-2), dihydrofolate reductase (DHFR), and various enzymes involved in cell signaling. tandfonline.comnih.govnih.gov

A docking simulation for this compound would involve computationally placing the molecule into the three-dimensional structure of a target protein's active site. The simulation would explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The resulting docking score, often expressed as a negative value in kcal/mol, indicates the stability of the ligand-protein complex; a more negative score implies a more favorable interaction. remedypublications.com Studies on other pyrimidine derivatives have successfully used this approach to identify potential inhibitors for targets like COVID-19 main protease and dihydrofolate reductase. nih.govmdpi.com For instance, docking studies of pyrimidine derivatives against DHFR have identified compounds with significant inhibitory potential, suggesting this could be a viable target for this compound as well. nih.gov

Table 1: Potential Biological Targets for Pyrimidinone Derivatives and Docking Considerations

Target Protein Therapeutic Area Key Active Site Features Potential Role of this compound
Dihydrofolate Reductase (DHFR) Antibacterial, Anticancer Hydrophilic pockets, key residues for hydrogen bonding Pyrimidinone core could mimic natural substrate interactions. nih.gov
Epidermal Growth Factor Receptor (EGFR) Anticancer ATP-binding pocket with hinge region for H-bonding, hydrophobic areas Pyrimidinone ring may form H-bonds with the hinge region; isopropyl and propoxy groups could occupy hydrophobic pockets. tandfonline.comresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Anticancer Similar to EGFR, features a key ATP-binding site The scaffold could serve as a template for kinase inhibition. nih.gov

This table is illustrative and based on data from related pyrimidine derivatives.

The stability of a ligand within a protein's binding site is governed by a network of intermolecular interactions. nih.gov Analysis of the docked poses of this compound would reveal these critical interactions.

Hydrogen Bonding: The pyrimidinone core is predisposed to forming strong N–H···O hydrogen bonds, similar to the interactions between nitrogenous bases in DNA. acs.org The N-H group and the carbonyl oxygen of the pyrimidinone ring are prime candidates for acting as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the ligand in the active site, as seen in pyrimidine derivatives binding to the hinge region of kinases. researchgate.net

π-Stacking: The aromatic pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the active site. This type of interaction contributes to the specificity and strength of the binding.

A detailed analysis of these interactions provides a structural hypothesis for the compound's mechanism of action and is a critical step in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov These models provide mathematical equations that can predict the activity of new molecules and offer insights into the structural features essential for biological function. researchgate.net

To develop a QSAR model, a dataset of pyrimidinone derivatives with known biological activities (e.g., IC50 values) is required. Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to create a model that links these descriptors to the observed activity. nih.govscielo.br

For pyrimidine derivatives, QSAR models have been successfully developed to predict activities such as anticancer and larvicidal effects. nih.govscielo.br The robustness and predictive power of these models are evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). benthamdirect.comacs.org A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive ability for new compounds. nih.govacs.org

Table 2: Example of a Generic QSAR Model for Pyrimidinone Derivatives

Model Type Statistical Method Key Descriptors Predicted Activity
Anticancer nih.gov MLR / ANN Aromatic ring count, Number of double bonds, Partial surface area 0.88 - 0.99 > 0.65 VEGFR-2 Inhibition
Alkaline Phosphatase Inhibition acs.org 2D-QSAR Topological and autocorrelated descriptors 0.958 0.903 Enzyme Inhibition

This table summarizes findings from QSAR studies on various pyrimidinone derivatives to illustrate the methodology.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a ligand to be recognized by a specific biological target. benthamdirect.com Pharmacophore models can be generated from a set of active molecules or from a ligand-protein complex structure. nih.govsemanticscholar.org

For pyrimidine derivatives, common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Typically the carbonyl oxygen and ring nitrogen atoms.

Hydrogen Bond Donors (HBD): The N-H group of the pyrimidinone ring.

Hydrophobic (HY) / Aromatic (AR) Regions: The pyrimidine ring itself, as well as substituents like the isopropyl and propoxy groups on this compound.

Identifying these features helps in understanding the ligand-receptor interactions and can be used to screen large chemical databases for new potential inhibitors or to guide the design of new molecules. benthamdirect.comnih.gov

The ultimate goal of computational modeling is to guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. biotech-asia.orgresearchgate.net Insights from docking, QSAR, and pharmacophore models are integrated to propose modifications to a lead structure like this compound.

For example:

Docking studies might reveal an unoccupied hydrophobic pocket adjacent to the propoxy group. This would suggest that extending the alkyl chain (e.g., to a butoxy group) or adding a small aromatic ring could lead to additional favorable interactions and increased binding affinity.

QSAR models might indicate that increasing a particular descriptor, such as molecular lipophilicity (logP), is positively correlated with activity. This would guide modifications to the isopropyl or propoxy groups to achieve a higher logP value.

Pharmacophore models can be used as templates to ensure that any designed analogue retains the essential features required for binding while exploring new chemical space for improved properties.

This iterative process of design, computational evaluation, and subsequent synthesis and testing is a cornerstone of modern drug discovery. nih.gov

Mechanistic Studies and Biological Target Elucidation

Investigation of Pyrimidinone-Mediated Biological Pathways

Enzyme Inhibition Assays for Specific Biological Targets (e.g., kinases, proteases, receptors)

There are no publicly available studies that have performed enzyme inhibition assays using 2-Isopropyl-6-propoxypyrimidin-4(1H)-one. Consequently, its inhibitory activity against any specific biological targets such as kinases, proteases, or receptors remains uncharacterized.

Receptor Binding Studies

No receptor binding studies for this compound have been reported. Therefore, its affinity and selectivity for any receptor are unknown.

Cellular Target Engagement Studies

Information regarding the cellular target engagement of this compound is not available. Methodologies to confirm the interaction of small molecules with their intracellular targets have not been applied to this compound in any published research.

Mechanistic Insights into Potential Biological Activities

Modulation of Cellular Signaling Pathways

Due to the absence of research on this compound, there is no information on its potential to modulate any cellular signaling pathways.

Interaction with Biomolecules (DNA, RNA, proteins, lipids)

There are no studies documenting the interaction of this compound with biomolecules such as DNA, RNA, proteins, or lipids.

In Vitro Assays for Exploring Biological Activities of Pyrimidinone Derivatives

The biological activities of pyrimidinone derivatives, a class of heterocyclic organic compounds, have been the subject of extensive research due to their potential therapeutic applications. While specific data on this compound is limited in publicly available literature, in vitro studies on structurally related pyrimidinone derivatives have revealed a range of biological effects. These assays are crucial in elucidating the mechanisms of action and identifying lead compounds for further development.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antiviral)

Pyrimidinone derivatives have demonstrated notable antimicrobial properties against a variety of pathogens. nih.gov In vitro antimicrobial evaluations are typically conducted using methods such as the disk diffusion assay and determination of the minimum inhibitory concentration (MIC). These studies have shown that the antimicrobial efficacy of pyrimidinone derivatives can be influenced by the nature and position of substituents on the pyrimidine (B1678525) ring.

For instance, certain novel pyrimidinone derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. nih.gov Some of these compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and moderate inhibitory activity against fungi such as Candida albicans. nih.gov Specifically, compounds 5h and 5j in one study showed significant activity against Staphylococcus aureus, while compounds 5e, 7c, and 8c displayed moderate inhibitory activity against Candida albicans. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives revealed that most of the tested compounds were active as antibacterial and antifungal agents. nih.gov

The general findings from various studies indicate that pyrimidine derivatives often exhibit better inhibitory action against both Gram-positive and Gram-negative bacteria compared to some standard drugs. researchgate.net The versatility of the pyrimidine scaffold allows for the synthesis of a large number of derivatives with a wide range of biological activities, including antimicrobial effects. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrimidinone Derivatives

Compound/Derivative Class Test Organism Activity Reference
Pyrimidinone derivatives (5h, 5j) Staphylococcus aureus Significant antibacterial activity nih.gov
Pyrimidinone derivatives (5e, 7c, 8c) Candida albicans Moderate antifungal activity nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives Various bacteria and fungi Active nih.gov
Thieno[3,2-d]pyrimidine derivatives Various bacteria Better than some standard drugs researchgate.net

Anti-inflammatory Mechanism Investigations (e.g., COX inhibition, cytokine modulation)

The anti-inflammatory potential of pyrimidinone derivatives has been a significant area of investigation. The mechanisms underlying these effects are often explored through in vitro assays targeting key inflammatory mediators and enzymes. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov

Studies have shown that certain pyrimidine derivatives can act as selective inhibitors of COX-2. researchgate.netnih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For example, a series of pyrimidine-5-carbonitrile derivatives were found to be potent and selective COX-2 inhibitors. researchgate.net Some of these compounds also led to a substantial reduction in the serum concentrations of inflammatory mediators like PGE2, TNF-α, and IL-6. researchgate.net

Furthermore, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophage cells. rsc.org This indicates that their anti-inflammatory effects are mediated through the modulation of key inflammatory pathways. rsc.org The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit crucial inflammatory mediators, including PGE2, nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrimidinone Derivatives

Compound/Derivative Class Target/Assay Observed Effect Reference
Pyrimidine-5-carbonitrile derivatives COX-2 Inhibition Potent and selective inhibition researchgate.net
Pyrimidine-5-carbonitrile derivatives PGE2, TNF-α, IL-6 levels Substantial reduction researchgate.net
Morpholinopyrimidine derivatives NO, iNOS, COX-2 expression Significant reduction rsc.org
General Pyrimidine derivatives Inflammatory mediators (PGE2, NO, NF-κB) Inhibition nih.gov

Antioxidant Activity Evaluation

Several pyrimidine derivatives have been reported to possess antioxidant properties. ijpsonline.comderpharmachemica.com The antioxidant potential of these compounds is typically evaluated using various in vitro methods that assess their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide radical scavenging assay, and hydrogen peroxide scavenging assay. ijpsonline.comrasayanjournal.co.in

The antioxidant activity of pyrimidine derivatives can be attributed to their chemical structure, which may enable them to donate hydrogen atoms or electrons to neutralize free radicals. For instance, some novel synthesized pyrimidine derivatives have shown remarkable antioxidant properties in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays, in some cases surpassing the effectiveness of the standard drug ascorbic acid. rasayanjournal.co.in However, the antioxidant capacity can vary significantly among different derivatives. While some exhibit potent free radical scavenging, others may show moderate or weak activity. ijpsonline.com For example, certain 4H-chromenes containing a pyrimidine-2-thione moiety exhibited significant DPPH radical scavenging activity. ijpsonline.com

Table 3: Antioxidant Activity of Selected Pyrimidinone Derivatives

Derivative Class Assay Activity Level Reference
Novel pyrimidine derivatives DPPH, Nitric Oxide, Superoxide Radical Scavenging Remarkable, surpassed ascorbic acid in some cases rasayanjournal.co.in
4H-chromenes with pyrimidine-2-thione DPPH Radical Scavenging Significant ijpsonline.com
Thieno[2,3-d]pyrimidine derivatives DPPH, NO, and H2O2 methods In vitro antioxidant property observed ijpsonline.com
Dihydropyrimidinones DPPH and Hydroxyl Radical Scavenging Potent activity for some compounds derpharmachemica.com

Metabolomic and Proteomic Studies (if applicable)

Identification of Metabolic Pathways of Pyrimidinone Derivatives

Metabolic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For pyrimidine derivatives, metabolic pathways can involve various enzymatic reactions, leading to the formation of metabolites with altered biological activity or clearance rates.

A closely related compound, 2-isopropyl-6-methyl-4-pyrimidinone, is known to be a metabolite of the organophosphate pesticide diazinon. nih.govchemicalbook.com This indicates that metabolic pathways involving the core pyrimidine structure exist in various organisms. General metabolic pathways for xenobiotics, including pyrimidine derivatives, can involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions) to facilitate excretion. Creative Proteomics has established methods using HPLC-MS platforms for the identification and quantification of pyrimidine biosynthesis metabolites, which can be applied to study the metabolic pathways of synthetic pyrimidine derivatives. creative-proteomics.com

Profiling of Protein Expression Changes Induced by the Compound

Proteomic studies can identify the protein targets of a compound, providing a deeper understanding of its mechanism of action. Chemical proteomic analysis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a core nitrogen-containing heterocyclic structure with pyrimidinones, has been conducted to identify their molecular targets. nih.gov

These studies have revealed that pyrido[2,3-d]pyrimidine inhibitors can affect a wide range of human protein kinases. nih.gov An immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to identify over 30 human protein kinases that interact with this class of compounds. nih.gov Notably, these inhibitors were found to be quite selective for protein kinases that have a conserved small amino acid residue at a critical site in the ATP binding pocket. nih.gov Such proteomic approaches are valuable for identifying new therapeutic targets and understanding the off-target effects of pyrimidine derivatives. nih.gov

Advanced Research Applications and Future Directions

Development of Pyrimidinone-Based Chemical Probes

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The development of robust and selective probes from the pyrimidinone class is an active area of research. These efforts are crucial for understanding the largely underexplored biological roles of many target proteins, such as ubiquitin-specific proteases (USPs), where pyrimidinone-based inhibitors have shown promise. nih.govqub.ac.uk The overarching goal is to create highly specific molecules that can be used to interrogate biological systems with minimal off-target effects.

Application in Affinity Chromatography or Imaging Studies

Once synthesized, tagged analogues can be employed in a variety of experimental techniques. In affinity chromatography, a biotinylated version of the pyrimidinone probe is immobilized on a solid support, such as streptavidin beads. A cell lysate is then passed over this matrix, and the target protein, along with any associated binding partners, is selectively captured. The bound proteins can then be eluted and identified using mass spectrometry.

Fluorescently labeled analogues, on the other hand, are invaluable for cellular imaging studies. Using techniques like confocal microscopy, researchers can visualize the distribution of the probe within the cell, providing clues about its site of action. Co-localization studies with known organelle markers can further refine the potential subcellular compartment where the target protein resides.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule. nih.govmdpi.com This approach is particularly valuable for moving away from scaffolds with undesirable properties (e.g., poor pharmacokinetics, toxicity) while retaining or improving the desired biological activity. nih.gov For a compound like 2-Isopropyl-6-propoxypyrimidin-4(1H)-one, scaffold hopping could involve replacing the pyrimidinone core with other heterocyclic systems that maintain the key pharmacophoric features.

Initial hits for such optimization efforts can be identified through various means, including fragment-based screening and hybridization exercises. nih.govqub.ac.uklatrobe.edu.au Structure-guided design, aided by high-resolution co-crystallography, plays a pivotal role in the rational design of these new scaffolds. nih.govqub.ac.uklatrobe.edu.au

Derivatization to Enhance Specificity and Potency

Lead optimization involves systematically modifying a lead compound to improve its properties. For pyrimidinone-based compounds, derivatization at various positions of the heterocyclic ring and its substituents can lead to significant gains in potency and selectivity. For instance, modifications to the substituents at the 2- and 6-positions of the pyrimidinone ring can be explored to optimize interactions with the target protein.

Structure-activity relationship (SAR) studies are crucial in this phase to understand how different chemical modifications impact biological activity. nih.govqub.ac.uk For example, introducing a chiral center, such as a methyl group at a benzylic position of a side chain, has been shown to dramatically increase the potency of certain pyrimidinone-based inhibitors in a stereochemistry-dependent manner. qub.ac.uk

Exploration of Bioisosteric Replacements

For the this compound scaffold, several bioisosteric replacements could be considered:

Replacement of the propoxy group: With other alkoxy groups, thioethers, or amino groups to probe for additional interactions in the binding pocket.

Modification of the isopropyl group: With other alkyl or cycloalkyl groups to optimize hydrophobic interactions.

Alterations to the pyrimidinone core: For example, replacing a nitrogen atom with a carbon atom or vice versa, to modulate the electronic properties and hydrogen bonding capacity of the scaffold.

The application of a bioisosteric replacement strategy has been successfully used in the discovery and optimization of other pyrimidinone-containing compounds, leading to the identification of molecules with improved properties. nih.govacs.org

Integration with High-Throughput Screening Data for Pyrimidine (B1678525) Libraries

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with a desired biological activity. nih.gov DNA-encoded libraries (DELs) have emerged as a powerful platform for screening vast numbers of compounds in a cost-effective and time-efficient manner. nih.gov Pyrimidine is a common scaffold used in the construction of these libraries due to its synthetic tractability and its prevalence in known drugs. nih.govacs.org

The data generated from HTS of pyrimidine libraries can be invaluable for guiding the optimization of a specific compound like this compound. By analyzing the structure-activity relationships of a large number of related compounds, medicinal chemists can identify key structural motifs that are important for activity and selectivity. This information can then be used to design more focused libraries of compounds for further testing, accelerating the drug discovery process.

Interdisciplinary Research Collaborations

The development of novel therapeutic agents based on the pyrimidinone scaffold is an inherently multidisciplinary endeavor, requiring synergistic collaborations between various scientific fields. These partnerships are crucial for translating fundamental chemical discoveries into tangible clinical applications.

A prime example of such collaboration is the integration of computational chemistry and synthetic organic chemistry . Computational scientists employ molecular modeling and docking studies to design and predict the biological activity of novel pyrimidinone derivatives. researchgate.netmdpi.commdpi.com This in-silico approach allows for the rational design of molecules with potentially enhanced potency and selectivity for specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. acs.orgnih.govnih.gov Synthetic chemists then utilize these computational blueprints to devise efficient synthetic routes to produce the target compounds for experimental validation. nih.gov This iterative cycle of computational design and experimental synthesis accelerates the drug discovery process and optimizes the allocation of resources.

Furthermore, academic-industry partnerships play a pivotal role in advancing pyrimidinone research. drugbank.com Academic institutions are often at the forefront of basic research, uncovering novel biological targets and elucidating disease mechanisms. drugbank.com Pharmaceutical companies, on the other hand, possess the extensive resources and expertise in drug development, including preclinical and clinical trials, necessary to bring a new drug to market. drugbank.com These collaborations facilitate the translation of promising academic discoveries into clinically viable therapies. For instance, a university research group might identify a novel pyrimidinone derivative with potent anti-inflammatory activity, and a pharmaceutical partner could then license this compound for further development and commercialization.

The study of pyrimidinone derivatives in the context of neurodegenerative diseases also highlights the importance of interdisciplinary collaboration. researchgate.netmdpi.com Research in this area often involves a multi-target approach, where compounds are designed to interact with several pathological targets simultaneously. mdpi.com This requires the combined expertise of medicinal chemists, neurobiologists, and pharmacologists to design, synthesize, and evaluate the efficacy of these multi-target-directed ligands. mdpi.com

The following table illustrates the collaborative efforts in pyrimidinone research:

Collaborating DisciplinesContribution to Pyrimidinone ResearchIllustrative Example
Computational Chemistry & Synthetic Organic ChemistryRational drug design, prediction of biological activity, and efficient synthesis of novel derivatives.In-silico screening of pyrimidinone libraries to identify potential kinase inhibitors, followed by targeted synthesis. mdpi.comacs.org
Academia & Pharmaceutical IndustryTranslation of basic research discoveries into clinical applications and commercial products.Licensing of a university-discovered pyrimidinone compound with therapeutic potential to a pharmaceutical company for further development.
Medicinal Chemistry, Neurobiology & PharmacologyDesign and evaluation of multi-target-directed ligands for complex diseases like Alzheimer's and Parkinson's.Development of pyrimidinone-based compounds that simultaneously inhibit multiple enzymes implicated in neurodegeneration. mdpi.comnih.gov

Addressing Challenges and Future Perspectives in Pyrimidinone Research

Despite the significant therapeutic potential of pyrimidinone derivatives, several challenges must be addressed to fully realize their clinical utility. Overcoming these hurdles will be a key focus of future research in this field.

One of the primary challenges is the emergence of drug resistance . In the context of cancer and infectious diseases, target pathogens and cells can evolve mechanisms to evade the effects of therapeutic agents. Future research will focus on designing novel pyrimidinone derivatives that can overcome these resistance mechanisms, for example, by targeting different binding sites on the target protein or by inhibiting multiple pathways simultaneously.

Another significant challenge is the synthesis of complex pyrimidinone derivatives . The development of efficient and versatile synthetic methodologies is crucial for generating diverse libraries of compounds for biological screening. gsconlinepress.com Future efforts will likely focus on the development of novel catalytic systems and multi-component reactions to streamline the synthesis of these valuable molecules.

Looking ahead, the future perspectives for pyrimidinone research are promising. The versatility of the pyrimidine scaffold allows for its application in a wide range of therapeutic areas. gsconlinepress.com There is growing interest in the potential of pyrimidinone derivatives for the treatment of neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, as well as viral infections . researchgate.netdoaj.orgplos.org

Fragment-based drug design (FBDD) is an emerging approach that is expected to play a significant role in the future of pyrimidinone research. plos.org This technique involves screening small chemical fragments for their ability to bind to a biological target. plos.org These fragments can then be elaborated or combined to create more potent and selective lead compounds. plos.org

The development of multi-target inhibitors is another exciting future direction. mdpi.com Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. mdpi.com Pyrimidinone derivatives that can simultaneously modulate several of these pathways have the potential to be more effective and less prone to the development of resistance than single-target agents. mdpi.com

The following table summarizes the key challenges and future directions in pyrimidinone research:

AreaDescription
Challenges
Drug ResistanceDevelopment of resistance by cancer cells and pathogens to existing therapies.
Synthetic ComplexityNeed for efficient and versatile methods to synthesize diverse pyrimidinone libraries.
Future Perspectives
Expanded Therapeutic ApplicationsExploration of pyrimidinones for neurodegenerative and viral diseases. researchgate.netdoaj.orgplos.org
Fragment-Based Drug DesignUtilization of FBDD to identify novel and potent lead compounds. plos.org
Multi-Target InhibitorsDevelopment of single molecules that can modulate multiple disease-related targets. mdpi.com

Conclusion

Summary of Key Findings and Contributions

The examination of 2-isopropyl-6-propoxypyrimidin-4(1H)-one and its analogs has provided valuable insights into the synthesis, structure-activity relationships, and potential therapeutic applications of this class of compounds. While specific research on the title compound is limited, the broader family of pyrimidine (B1678525) derivatives has been extensively studied, revealing a wide range of biological activities. mdpi.comnih.govmdpi.com Key findings from related compounds suggest that the pyrimidine core is a privileged scaffold in medicinal chemistry. nih.gov

Synthetic routes to similar 2-alkyl-6-alkoxypyrimidin-4(1H)-ones have been established, typically involving the condensation of amidines with β-ketoesters or related synthons. guidechem.comgoogle.comgoogle.com These methods offer a versatile platform for generating a library of analogs with diverse substitution patterns at the 2, 4, and 6 positions of the pyrimidine ring. The physicochemical properties of these compounds, such as solubility and stability, are influenced by the nature of the alkyl and alkoxy substituents.

From a biological standpoint, pyrimidine derivatives are known to exhibit a remarkable array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.com The specific biological profile of this compound remains to be fully elucidated. However, based on the activities of structurally related compounds, it is plausible that it may interact with various biological targets. For instance, a related compound, 2-isopropyl-6-methyl-4-pyrimidinol, is a known metabolite of the insecticide diazinon. nih.govchemicalbook.com

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of this compound and its congeners contributes to the broader understanding of heterocyclic chemistry and its application in chemical biology and drug discovery. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, both natural and synthetic. nih.govmdpi.com The exploration of novel substitution patterns on this core structure, as exemplified by the title compound, can lead to the discovery of new chemical entities with unique biological properties.

The versatility of the pyrimidine ring allows for fine-tuning of steric and electronic properties, which can be leveraged to optimize interactions with specific biological targets. nih.gov This makes pyrimidine derivatives attractive candidates for the development of selective inhibitors or modulators of enzymes and receptors. The synthesis and biological evaluation of compounds like this compound provide valuable data for constructing structure-activity relationship models, which can guide the design of future therapeutic agents. nih.govnih.govmdpi.com

Furthermore, the investigation of such compounds can uncover novel biological pathways and mechanisms of action. By identifying the cellular targets of these molecules, researchers can gain deeper insights into complex biological processes and disease pathologies. This knowledge can, in turn, open up new avenues for therapeutic intervention.

Remaining Questions and Directions for Future Research

Despite the progress made in understanding pyrimidine chemistry and biology, several questions regarding this compound remain unanswered, paving the way for future research endeavors.

Key areas for future investigation include:

Comprehensive Biological Screening: A thorough biological evaluation of this compound is warranted to determine its full spectrum of activity. This should include screening against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and pathways involved. This could involve techniques such as target-based assays, proteomics, and cellular imaging.

Analogue Synthesis and SAR Studies: The synthesis and evaluation of a focused library of analogues with systematic variations at the 2-isopropyl and 6-propoxy positions would provide crucial structure-activity relationship (SAR) data. This information would be invaluable for optimizing potency, selectivity, and pharmacokinetic properties.

Computational Modeling: Molecular modeling and computational studies could be employed to predict the binding modes of this compound and its analogues with potential biological targets. This could aid in the rational design of more potent and selective compounds.

Exploration of Therapeutic Applications: Based on its biological profile, the potential of this compound and its derivatives in various therapeutic areas, such as oncology, infectious diseases, and inflammatory disorders, should be explored.

By addressing these questions, the scientific community can unlock the full potential of this compound and its related compounds as valuable tools for chemical biology and as starting points for the development of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.